6-Phenyl-1-hexanol: A Technical Guide for Researchers and Drug Development Professionals
6-Phenyl-1-hexanol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of 6-Phenyl-1-hexanol, a versatile alcohol in organic synthesis and a potential constituent in fragrance formulations.
Core Chemical Properties
6-Phenyl-1-hexanol, also known as Benzenehexanol, is a primary alcohol with a phenyl substituent at the terminal end of a six-carbon chain.[1][2] Its physical and chemical properties are summarized in the table below, providing a comprehensive overview for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [2][3][4][5] |
| Molecular Weight | 178.27 g/mol | [2][3][4] |
| CAS Number | 2430-16-2 | [2][3] |
| Appearance | Colorless liquid or oil | [4] |
| Boiling Point | 154-155 °C at 11 mm Hg | [6][7] |
| Density | 0.953 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.511 | [6][7] |
| Flash Point | >110 °C (>230 °F) | [5][7] |
| Solubility | Slightly soluble in chloroform and methanol | [7] |
| Stability | Stable under normal conditions. Combustible. | [4][6] |
| InChI Key | FDXBUMXUJRZANT-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)CCCCCCO | [4] |
Applications in Research and Industry
6-Phenyl-1-hexanol is primarily utilized as a laboratory chemical and a versatile intermediate in organic synthesis.[1][6] Its bifunctional nature, possessing both a hydroxyl group and a phenyl ring, allows for a wide range of chemical transformations.
While direct applications in drug development are not extensively documented in the public domain, its structural motif is present in various biologically active molecules. Its utility as a building block allows for the introduction of a flexible hexyl spacer terminated by a phenyl group, a common feature in medicinal chemistry for probing hydrophobic binding pockets of target proteins.
Furthermore, a structurally related compound, 3-methyl-5-phenylpentan-1-ol (Phenyl Hexanol or Phenoxanol), is a known synthetic floral ingredient in the fragrance industry, valued for its persistent and transparent rose-muguet character.[8] This suggests a potential, though less documented, application for 6-Phenyl-1-hexanol or its derivatives in the formulation of fragrances and personal care products.[8]
Experimental Protocols for Synthesis
Two primary synthetic routes for the preparation of 6-Phenyl-1-hexanol are detailed below, offering researchers flexibility based on available starting materials and desired scale.
Synthesis via Hydrogenation of 6-Phenylhex-5-yn-1-ol
This method involves the catalytic hydrogenation of an alkyne to the corresponding alkane.
Reaction Scheme:
Caption: Synthesis of 6-Phenyl-1-hexanol via Hydrogenation.
Detailed Protocol:
-
Dissolve 6-phenylhex-5-yn-1-ol in ethanol.[3]
-
To this solution, add a catalytic amount of palladium on activated charcoal.[3]
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., shaken under 40 psi of H₂).[3]
-
The reaction is allowed to proceed for approximately 2 hours.[3]
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.[3]
-
The solvent is removed in vacuo to yield the desired product, 6-Phenyl-1-hexanol.[3] A reported yield for this method is 70%.[3]
Synthesis via Reduction of 6-Phenylhexanoic Acid
This alternative route utilizes the reduction of a carboxylic acid to a primary alcohol.
Reaction Scheme:
Caption: Synthesis of 6-Phenyl-1-hexanol via Reduction.
Detailed Protocol:
-
A solution of 6-phenylhexanoic acid (19.8 mmol) in sieve-dried tetrahydrofuran (5 ml) is prepared.[9]
-
This solution is then reduced with diborane in tetrahydrofuran (30 ml, 29.1 mmol) at 0 °C.[9]
-
The reaction is maintained at this temperature for 4 hours to yield 6-phenylhexanol.[9]
-
Further purification steps, such as conversion to the bromide and subsequent purification, can be employed if a higher purity product is required.[9]
Safety and Handling
6-Phenyl-1-hexanol is considered hazardous and should be handled with appropriate personal protective equipment. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][10]
Precautionary Measures:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe mist, vapors, or spray.[1]
-
Use only in a well-ventilated area.[10]
-
Wear protective gloves, clothing, and eye/face protection.[10]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[1]
In case of exposure, it is crucial to rinse the affected area with plenty of water and seek medical attention.[1]
Conclusion
6-Phenyl-1-hexanol is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its utility in organic synthesis, coupled with the potential for applications in the fragrance industry, makes it a compound of interest for researchers in both academic and industrial settings. While its direct role in drug development is not prominently established, its structural characteristics make it a useful building block for the synthesis of more complex, biologically active molecules. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 6-Phenyl-1-hexanol | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-PHENYL-1-HEXANOL synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 6-Phenyl-1-hexanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 6-PHENYL-1-HEXANOL | 2430-16-2 [chemicalbook.com]
- 7. 6-PHENYL-1-HEXANOL CAS#: 2430-16-2 [m.chemicalbook.com]
- 8. Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. prepchem.com [prepchem.com]
- 10. chemicalbook.com [chemicalbook.com]
